molecular formula C20H18N4O3S B4192612 N-{2-[1-METHYL-5-(THIOPHENE-2-AMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE

N-{2-[1-METHYL-5-(THIOPHENE-2-AMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE

Cat. No.: B4192612
M. Wt: 394.4 g/mol
InChI Key: DSPTVVAFEYIBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-{2-[1-METHYL-5-(THIOPHENE-2-AMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE involves several key steps. The primary synthetic route includes the reaction of 2-aminobenzimidazole with 2-thiophenecarbonyl chloride to form the intermediate product. This intermediate is then reacted with methyl chloroformate to yield the final compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

N-{2-[1-METHYL-5-(THIOPHENE-2-AMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Properties

IUPAC Name

N-[2-[1-methyl-5-(thiophene-2-carbonylamino)benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-24-15-7-6-13(22-20(26)17-5-3-11-28-17)12-14(15)23-18(24)8-9-21-19(25)16-4-2-10-27-16/h2-7,10-12H,8-9H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPTVVAFEYIBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N=C1CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[1-METHYL-5-(THIOPHENE-2-AMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{2-[1-METHYL-5-(THIOPHENE-2-AMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 3
N-{2-[1-METHYL-5-(THIOPHENE-2-AMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-{2-[1-METHYL-5-(THIOPHENE-2-AMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-{2-[1-METHYL-5-(THIOPHENE-2-AMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-{2-[1-METHYL-5-(THIOPHENE-2-AMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE

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